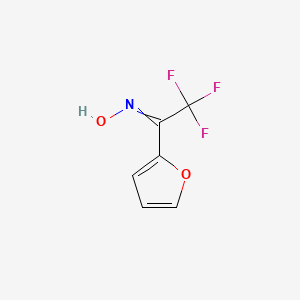
2,2,2-Trifluoro-1-(furan-2-yl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(furan-2-yl)ethanone oxime is an organic compound characterized by the presence of trifluoromethyl and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone oxime typically involves the reaction of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium acetate or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(furan-2-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(furan-2-yl)ethanone oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(furan-2-yl)ethanone: The parent ketone compound without the oxime group.
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone: A similar compound with a pyridine ring instead of a furan ring.
2,2,2-Trifluoro-1-(thiophen-2-yl)ethanone: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
2,2,2-Trifluoro-1-(furan-2-yl)ethanone oxime is unique due to the presence of both the trifluoromethyl and furan groups, which impart distinct chemical properties. The oxime group adds further versatility, allowing the compound to participate in a wide range of chemical reactions and interactions with biological molecules.
Properties
Molecular Formula |
C6H4F3NO2 |
|---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)5(10-11)4-2-1-3-12-4/h1-3,11H |
InChI Key |
QVQLJOCUHRMGAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=NO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















